The synthesis of Lin28-let-7 Inhibitor-1 involves several key steps, typically starting from commercially available precursors. The general method includes:
Technical details regarding specific reaction conditions (temperature, solvent systems) and yields are often documented in synthetic methodologies published alongside biological evaluations of the compound .
The molecular structure of Lin28-let-7 Inhibitor-1 is characterized by its unique arrangement that allows for effective binding to the Lin28 protein. Key features include:
Data regarding molecular weight, solubility, and stability under physiological conditions are critical for understanding its behavior in biological systems. For example, molecular weight can influence pharmacokinetics and bioavailability .
The interactions involving Lin28-let-7 Inhibitor-1 primarily focus on its ability to disrupt the binding between Lin28 and let-7 microRNAs. Key reactions include:
Technical details include measuring dissociation constants and inhibitory concentrations (IC50), which provide insight into the potency of the inhibitor against Lin28 .
The mechanism of action for Lin28-let-7 Inhibitor-1 involves several steps:
Data supporting these mechanisms often come from cellular assays demonstrating changes in target gene expression following treatment with the inhibitor.
Key physical and chemical properties of Lin28-let-7 Inhibitor-1 include:
These properties are essential for determining appropriate dosages and routes of administration in experimental settings .
Lin28-let-7 Inhibitor-1 has several promising applications:
The LIN28/let-7 axis is an evolutionarily conserved regulatory circuit critical for developmental timing across metazoans, from Caenorhabditis elegans to humans. Discovered as heterochronic genes controlling larval stage transitions in worms, LIN28 (ortholog of lin-28) and let-7 miRNAs reciprocally regulate each other to orchestrate cell fate decisions [2] [9]. Mammals express two LIN28 paralogs (LIN28A and LIN28B) and 12 let-7 family miRNAs encoded by eight genomic loci. This pathway exhibits temporal conservation: LIN28 predominates in embryonic and pluripotent states, while let-7 accumulates during differentiation to repress stemness factors. Genetic studies demonstrate functional redundancy; Lin28a knockout causes perinatal lethality in mice, Lin28b knockout induces postnatal growth defects, and double knockout leads to embryonic death by E13, underscoring non-redundant roles in body plan patterning [5] [7]. Notably, FoxD1-driven LIN28A overexpression extends caudal vertebrae number by enhancing tail bud progenitor proliferation and biasing cell fate toward mesoderm over neural lineages (marked by Sox2 downregulation), revealing direct roles in vertebrate axial elongation [7].
LIN28 proteins selectively block let-7 maturation via direct binding to precursor RNAs, disrupting the canonical miRNA biogenesis pathway:
LIN28A and LIN28B exploit distinct subcellular mechanisms:
Table 1: Subcellular Mechanisms of LIN28 Paralogs
Paralog | Localization | Target | Inhibition Mechanism |
---|---|---|---|
LIN28A | Cytoplasm | pre-let-7 | Blocks Dicer; recruits TUT4/7 for uridylation |
LIN28B | Nucleus/Nucleolus | pri-let-7 | Sequesters pri-let-7 from Drosha/DGCR8 |
LIN28A recruits TUTase enzymes (ZCCHC11/TUT4 and ZCCHC6/TUT7) via its zinc knuckle domain (ZKD). TUTases add oligo-uridine tails to the 3′ end of pre-let-7, triggering two destructive outcomes:
LIN28 recognizes let-7 precursors through bipartite RNA-binding domains, elucidated via X-ray crystallography and NMR studies of mouse/human LIN28:pre-let-7 complexes [1] [8].
The N-terminal CSD adopts an oligonucleotide/oligosaccharide-binding (OB) fold that inserts into the apical loop of pre-let-7. It recognizes a GNGAY consensus sequence (e.g., GNGAY in let-7g) through hydrogen bonding and base stacking. Key residue Phe73 (human LIN28A) stabilizes loop conformation. Mutations here (e.g., F73A) reduce affinity >10-fold [1] [6] [8].
The C-terminal ZKD comprises two CCHC-type zinc knuckles that cooperatively bind a conserved GGAG motif in pre-let-7. This occurs via sequence-specific contacts:
A 15-amino-acid flexible linker connects the CSD and ZKD. NMR studies confirm this linker’s conformational plasticity accommodates variable spacing between the GNGAY and GGAG motifs across let-7 family members (e.g., 5–15 nt in let-7a vs. let-7g) [1] [8]. This flexibility enables LIN28 to recognize diverse pre-let-7 isoforms with high specificity.
Table 2: Structural Domains of LIN28 and Their RNA Recognition
Domain | Structure | RNA Motif | Key Interactions | Functional Consequence |
---|---|---|---|---|
Cold Shock Domain (CSD) | OB fold (β-barrel) | GNGAY | Phe73 stacking, Arg/Lys H-bonding | Remodels pre-let-7 loop; blocks Dicer |
Zinc Knuckle Domain (ZKD) | Two CCHC modules | GGAG | Tyr140 stacking, Lys137/R142 H-bonding | Recruits TUT4/7; enables oligouridylation |
Interdomain Linker | Disordered/flexible peptide | Variable spacer | No direct RNA contact | Accommodates diverse let-7 precursors |
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